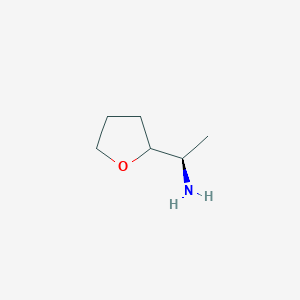

(1R)-1-(oxolan-2-yl)ethan-1-amine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are of paramount importance in the field of organic chemistry, serving as indispensable tools for the construction of enantiomerically pure molecules. google.com Their significance stems from their prevalence in a vast array of biologically active compounds, including a large percentage of pharmaceuticals and agrochemicals. These molecules are frequently utilized as resolving agents to separate racemic mixtures, as chiral auxiliaries to guide stereoselective transformations, and as fundamental building blocks in the synthesis of complex target molecules. google.com The ability of a chiral amine to impart stereochemical control is crucial in the development of new drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Distinctive Structural Features of the (1R)-1-(oxolan-2-yl)ethan-1-amine Framework

The structure of this compound is characterized by the presence of a stereogenic center at the carbon atom bearing the amino group, which is directly attached to a tetrahydrofuran (B95107) (oxolane) ring at the 2-position. The "(1R)" designation specifies the absolute configuration at this chiral center. The tetrahydrofuran ring, a five-membered cyclic ether, is a common structural motif in many natural products and biologically active compounds. nih.gov This ring is not planar and can adopt various conformations, which can influence the reactivity and interaction of the molecule with other chemical species. The combination of the chiral amine and the oxolane ring in a single, relatively small molecule provides a unique three-dimensional architecture. This defined stereochemistry is critical for its potential applications in asymmetric synthesis, where it can serve as a chiral precursor or ligand.

Table 1: Chemical Properties of this compound and Related Compounds

| Property | This compound | (R)-1-(tetrahydrofuran-2-yl)ethanone | (S)-(Tetrahydrofuran-2-yl)methanol |

| Molecular Formula | C₆H₁₃NO | C₆H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 115.17 g/mol | 114.14 g/mol | 102.13 g/mol |

| CAS Number | 1334162-59-2 | 666203-86-7 | 57203-01-7 |

| Boiling Point | No data available | No data available | No data available |

| InChI Key | Not available | KWBQKUZVJVKXHI-ZCFIWIBFSA-N | BSYVTEYKTMYBMK-YFKPBYRVSA-N |

Note: Data for this compound is limited. Data for related compounds is provided for comparative purposes. bldpharm.com

Overview of Academic Research Trajectories Pertaining to this compound

While dedicated research articles focusing solely on this compound are not abundant in mainstream scientific literature, its commercial availability as a synthetic intermediate suggests its utility in various synthetic endeavors. medchemexpress.com Research in the broader area of chiral 2-substituted tetrahydrofurans is extensive, with a focus on their synthesis and application as building blocks for natural products and pharmaceuticals. nih.gov

The synthesis of such chiral amines often involves stereoselective methods, including the diastereoselective reduction of corresponding imines or the use of chiral auxiliaries. For the related compound, 1-(oxolan-3-yl)ethan-1-amine, a general synthetic approach involves the preparation of an oxolan-3-yl intermediate followed by reductive amination. It is plausible that similar strategies are employed for the synthesis of the 2-substituted isomer.

The primary research trajectory for a compound like this compound is its application as a chiral building block . This means it serves as a starting material that already contains a defined stereocenter, which is then incorporated into a larger, more complex molecule. This approach is common in drug discovery and development, where the synthesis of enantiomerically pure compounds is essential. For instance, related chiral tetrahydrofuran derivatives are known to be key components in various biologically active molecules. nih.gov

Although specific examples of its use in the synthesis of named drug candidates are not readily found in public domain literature, its structural motif is present in various patented compounds, suggesting its role in proprietary research and development within the pharmaceutical and chemical industries. google.comgoogle.co.ingoogle.com The future research direction for this compound will likely involve its exploration as a ligand in asymmetric catalysis or as a key fragment in the synthesis of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1R)-1-(oxolan-2-yl)ethanamine |

InChI |

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m1/s1 |

InChI Key |

WRDLTPMUGXTIAM-LWOQYNTDSA-N |

Isomeric SMILES |

C[C@H](C1CCCO1)N |

Canonical SMILES |

CC(C1CCCO1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 Oxolan 2 Yl Ethan 1 Amine and Its Stereoisomers

Enantioselective Approaches to (1R)-1-(oxolan-2-yl)ethan-1-amine

The creation of the specific stereochemistry in this compound requires precise control over the formation of the chiral center at the carbon atom bearing the amino group. Enantioselective strategies are paramount in achieving high optical purity.

Catalytic Asymmetric Synthesis of the Chiral Center

Catalytic asymmetric synthesis offers an atom-economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as highly effective chiral auxiliaries for the asymmetric synthesis of amines. nih.govrsc.org

The general approach involves the condensation of a prochiral ketone with a chiral sulfinamide to form a chiral N-sulfinyl imine. researchgate.net Subsequent nucleophilic addition to the imine, or reduction, proceeds with high diastereoselectivity, dictated by the stereochemistry of the sulfinyl group. The auxiliary can then be readily cleaved under mild acidic conditions to afford the desired chiral amine. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 2-acetyloxolane with (R)-tert-butanesulfinamide to form the corresponding (R)-N-tert-butanesulfinyl ketimine. Diastereoselective reduction of this imine, for example with a hydride reagent, would preferentially yield the (R,R)-sulfinamide, which upon hydrolysis furnishes this compound. The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal cation of the reducing agent coordinates to both the sulfinyl oxygen and the imine nitrogen. wikipedia.org

| Auxiliary | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (R)-tert-butanesulfinamide | L-Selectride® | >95:5 | wikipedia.org |

| (S)-tert-butanesulfinamide | NaBH4 | >90:10 | rsc.org |

Transition metal catalysis provides a powerful toolkit for the enantioselective synthesis of chiral amines. researchgate.netacs.org Nickel-catalyzed hydroalkylation of enamides or enecarbamates has recently been developed as a method to produce a wide array of chiral alkyl amines with high regio- and enantioselectivity. semanticscholar.orgacs.org This method allows for the coupling of readily available enamides with alkyl halides under mild conditions. semanticscholar.orgacs.org

In the context of synthesizing this compound, a potential strategy would involve the hydroalkylation of an enamide derived from a vinyl ether and an amine precursor with a methyl halide. The use of a chiral phosphine (B1218219) ligand in conjunction with a nickel catalyst would be crucial for inducing asymmetry at the newly formed stereocenter. The reaction's success would depend on the compatibility of the oxolane moiety with the catalytic system.

| Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |

| Ni(COD)2 / L | Chiral Bisphosphine | up to 99% | semanticscholar.orgacs.org |

| Rh(I) / L | Chiral Diene | up to 98% | nih.gov |

| Ir(I) / L* | Chiral P,N-ligand | up to 99% | rsc.org |

The enantioselective reduction of prochiral ketones is a well-established and reliable method for producing chiral alcohols, which can then be converted to chiral amines. wikipedia.orgnih.gov This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation. wikipedia.org

For the synthesis of this compound, the precursor ketone, 2-acetyloxolane, can be subjected to asymmetric reduction. Catalytic systems employing ruthenium, rhodium, or iridium complexes with chiral ligands are highly effective for the hydrogenation of ketones to their corresponding alcohols with high enantioselectivity. uwindsor.ca For instance, Noyori's ruthenium-BINAP catalyst system is renowned for its high efficiency in the asymmetric hydrogenation of a wide range of ketones. uwindsor.ca The resulting (R)-1-(oxolan-2-yl)ethanol can then be converted to the desired amine via methods such as the Mitsunobu reaction followed by azide (B81097) reduction or by direct amination.

Alternatively, biocatalytic reductions using enzymes like ketoreductases (KREDs) offer an environmentally friendly and highly selective method for the synthesis of chiral alcohols from ketones. nih.gov

| Reduction Method | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ru-BINAP | >98% | uwindsor.ca |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | >95% | wikipedia.org |

| Biocatalytic Reduction | Ketoreductase | >99% | nih.gov |

| Stereoselective Reduction | Li/FeCl2·4H2O | High diastereoselectivity | nih.govorganic-chemistry.org |

Diastereoselective Synthesis of Advanced Intermediates and Derivatives

When a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial for controlling the relative stereochemistry. For derivatives of this compound that may have additional chiral centers on the oxolane ring or the ethylamine (B1201723) side chain, diastereoselective reactions are employed to construct these stereocenters with a specific spatial arrangement relative to the existing one.

For instance, if a substituent is to be introduced on the oxolane ring of a precursor, the existing chiral center at the ethylamine attachment point can direct the stereochemical outcome of the reaction. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. Methods like aldol (B89426) reactions, Michael additions, and epoxidations on substrates containing the chiral amine moiety can proceed with high diastereoselectivity. nih.govnih.gov

Strategies for Stereocontrol in Oxolane Moiety Introduction

One common strategy is the intramolecular cyclization of a precursor that already contains the necessary stereocenters. For example, an acyclic polyol with the desired stereochemistry can undergo acid-catalyzed cyclization to form the oxolane ring, preserving the stereochemical integrity. nih.gov

Another approach involves the asymmetric desymmetrization of a prochiral oxetane. nsf.gov Catalytic ring-opening with a nucleophile in the presence of a chiral Lewis acid or Brønsted acid can lead to the formation of a chiral tetrahydrothiophene, and similar principles can be applied to oxolane synthesis. nsf.govresearchgate.net Furthermore, [3+2] cycloaddition reactions between an alkene and a three-atom component can be rendered enantioselective through the use of chiral catalysts, providing a direct route to highly substituted chiral oxolanes. nih.gov

Multistep Synthetic Routes to Access the this compound Scaffold

The construction of the this compound scaffold generally involves two key strategic stages: the formation of the oxolane (tetrahydrofuran) ring and the subsequent introduction of the ethan-1-amine functionality with the correct stereochemistry.

Formation of the Oxolane Ring System

The oxolane ring is a common motif in many natural products and synthetic compounds. nih.gov Various methods have been developed for its synthesis, often starting from acyclic precursors. nih.govnih.gov One common approach involves the cyclization of diols or their derivatives. For instance, the dehydration and cyclization of alditols in an acidic aqueous solution can yield hydroxylated oxolane derivatives. nih.gov Another strategy is the intramolecular cyclization of haloalcohols.

In the context of synthesizing precursors for this compound, a key intermediate is 2-acetyltetrahydrofuran. This can be prepared from various starting materials. For example, the synthesis of oxathiolane intermediates, which share a five-membered heterocyclic structure, has been achieved from acyclic precursors using sulfenyl chloride chemistry. nih.gov Similar principles can be adapted for oxolane synthesis. The formation of the oxolane ring can also be achieved through gold-catalyzed enyne cycloisomerization, which can provide access to functionalized tetrahydrofurans. acs.org

A relevant precursor for the ethan-1-amine side chain is 2-(oxolan-2-yl)ethan-1-ol. This alcohol can be synthesized from precursors like ethyl 2-(tetrahydrofuran-2-yl)acetate. The reduction of the ester followed by further functional group manipulations can lead to the desired ketone, 2-acetyltetrahydrofuran.

Introduction of the Ethan-1-amine Functionality (e.g., reductive amination)

The introduction of the chiral amine group is a critical step that dictates the stereochemical outcome of the final product. Asymmetric reductive amination of the prochiral ketone, 2-acetyltetrahydrofuran, is the most direct and efficient method for this transformation. nih.gov This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

The stereoselectivity of the reductive amination can be controlled by using chiral catalysts or auxiliaries. Transition metal-catalyzed asymmetric hydrogenation of the intermediate imine is a powerful strategy. acs.org Chiral ligands, such as those based on phosphines or N-heterocyclic carbenes, can coordinate to the metal center and induce high enantioselectivity. acs.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.comrsc.org Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the reductive amination of ketones with high enantioselectivity, often producing the (R)-configured amine with excellent enantiomeric excess (>99% ee). rsc.org These enzymatic reactions are typically performed in aqueous media under mild conditions and utilize a cofactor recycling system, making them highly atom-economical and environmentally friendly. rsc.org

Below is a table summarizing different approaches for the introduction of the ethan-1-amine functionality:

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | Transition metal complexes with chiral ligands | High efficiency and atom economy. acs.org |

| Transfer Hydrogenation | Metal catalysts with hydrogen donors | Avoids the use of high-pressure hydrogen gas. |

| Organocatalytic Reduction | Chiral organocatalysts | Metal-free and environmentally benign. |

| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs) | High enantioselectivity, mild reaction conditions, green process. rsc.org |

Green Chemistry Principles and Sustainable Synthesis Protocols

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of chemical processes. mdpi.com The synthesis of this compound can be made more sustainable by implementing several green strategies.

Using water as a solvent, or even performing reactions under solvent-free conditions, significantly reduces the generation of volatile organic compound (VOC) waste. mdpi.comnih.gov Biocatalytic reductive amination, which often takes place in aqueous buffers, is an excellent example of a green synthetic method. rsc.org

Atom economy is another key principle of green chemistry. Asymmetric hydrogenation and reductive amination are inherently atom-economical processes as they incorporate most of the atoms from the reactants into the final product. acs.org The use of recyclable catalysts, such as some transition metal complexes and enzymes, further enhances the sustainability of the synthesis. mdpi.comnih.gov

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. For the synthesis of this compound, several factors need to be considered.

Reaction parameters such as temperature, pressure, catalyst loading, and reaction time must be optimized to maximize yield and enantioselectivity while ensuring process safety and cost-effectiveness. For instance, in biocatalytic reactions, the optimal temperature for enzyme activity needs to be determined to achieve high conversion rates without causing enzyme denaturation. rsc.org

The choice of reagents and solvents is also critical for scale-up. Using readily available and inexpensive starting materials is essential for a cost-effective process. nih.gov The purification of the final product is another important consideration. Crystallization-induced dynamic kinetic resolution can be a powerful technique to obtain enantiomerically pure products on a large scale. nih.gov

The table below outlines key considerations for process optimization and scale-up:

| Parameter | Consideration |

| Reaction Conditions | Optimization of temperature, pressure, and concentration to maximize yield and selectivity. |

| Catalyst | Selection of a highly active and stable catalyst with low loading and potential for recycling. |

| Reagents and Solvents | Use of low-cost, readily available, and environmentally benign materials. |

| Purification | Development of efficient and scalable purification methods, such as crystallization. |

| Safety | Thorough hazard assessment of all reagents, intermediates, and reaction conditions. |

| Cost-Effectiveness | Overall process economics, including raw material costs, energy consumption, and waste disposal. |

Reactivity Profiles and Transformational Chemistry of 1r 1 Oxolan 2 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group in (1R)-1-(oxolan-2-yl)ethan-1-amine is a key site for its chemical reactivity, enabling a variety of transformations.

Nucleophilic Acyl Substitution and Amidation Reactions

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acyl chlorides, anhydrides, and esters to form amides. libretexts.org This reaction, also known as acylation, proceeds through an addition-elimination mechanism. libretexts.org The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. youtube.com This intermediate then collapses, eliminating a leaving group to yield the corresponding amide. youtube.com

The reactivity of the carboxylic acid derivative is a crucial factor, with acyl halides being the most reactive, followed by anhydrides, esters, and carboxylic acids, while amides are the least reactive. libretexts.org Direct amidation of carboxylic acids with amines typically requires high temperatures (above 160°C) or the use of activating agents to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.comlookchemmall.com Catalytic methods, employing agents like boronic acids or titanium(IV) and zirconium(IV) compounds, can facilitate these reactions under milder conditions. ucl.ac.uknih.gov

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reactant 1 | Reactant 2 (Acylating Agent) | Product (Amide) |

| This compound | Acetyl Chloride | N-((1R)-1-(oxolan-2-yl)ethyl)acetamide |

| This compound | Benzoic Anhydride | N-((1R)-1-(oxolan-2-yl)ethyl)benzamide |

| This compound | Ethyl Acetate | N-((1R)-1-(oxolan-2-yl)ethyl)acetamide |

Alkylation Reactions for Secondary and Tertiary Amines

The primary amine of this compound can be alkylated to form secondary and tertiary amines. However, direct alkylation with alkyl halides often leads to a mixture of products due to the increased nucleophilicity of the resulting secondary and tertiary amines, a phenomenon sometimes referred to as over-alkylation. lumenlearning.commasterorganicchemistry.com To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine or employing alternative methods like reductive amination. lumenlearning.com

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the desired secondary or tertiary amine. lumenlearning.com This method offers better control over the degree of alkylation. Catalytic methods using transition metals like ruthenium or iridium have also been developed for the efficient N-alkylation of amines with alcohols. organic-chemistry.orggoogle.com

Table 2: Alkylation Products of this compound

| Alkylating Agent | Product Type | Example Product Name |

| Methyl Iodide | Secondary Amine | N-methyl-1-(oxolan-2-yl)ethan-1-amine |

| Ethyl Bromide | Secondary Amine | N-ethyl-1-(oxolan-2-yl)ethan-1-amine |

| Excess Methyl Iodide | Quaternary Ammonium Salt | N,N,N-trimethyl-1-(oxolan-2-yl)ethan-1-aminium iodide |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the imine. wikipedia.orgyoutube.com The removal of water is crucial to drive the equilibrium towards the formation of the Schiff base. nih.gov

The formation of Schiff bases is a reversible process. nih.gov Aromatic aldehydes generally react readily with primary amines to form stable Schiff bases. wikipedia.org The reaction with ketones is typically slower and may require more forcing conditions. nih.gov These reactions are fundamental in various synthetic transformations and are also observed in biological systems. wikipedia.orgyoutube.com

Oxidation and Reduction Transformations of the Amine Moiety

The primary amine group can undergo oxidation. For instance, oxidation with agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of corresponding oxo derivatives. The specific product depends on the reaction conditions and the oxidizing agent used.

While the primary amine itself is not typically reduced, its derivatives can be. For example, amides formed from this compound can be reduced to the corresponding secondary amines using strong reducing agents like lithium aluminum hydride. Similarly, imines (Schiff bases) can be reduced to secondary amines.

Formation of Ammonium Salts and Other Amine Derivatives

As a base, this compound readily reacts with acids to form ammonium salts. libretexts.org This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from an acid, such as hydrochloric acid, to form the corresponding ammonium chloride salt. libretexts.org The formation of these salts often increases the water solubility of the amine. libretexts.org

The primary amine can also be converted into other derivatives. For example, reaction with cyanogen (B1215507) bromide can lead to a cyanamide, which can then be further transformed. nih.gov Another common transformation involves the reaction with chloroformates to produce carbamates. nih.gov

Transformations Affecting the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a saturated ether and is generally stable and less reactive than the primary amine group. nih.gov However, it can undergo certain transformations under specific conditions. One notable reaction is ring-opening, which typically requires strong acids and nucleophiles. For instance, treatment with strong hydrohalic acids (like HBr or HI) can lead to the cleavage of the ether linkage.

Ring-Opening Reactions and Derivatization

The derivatization of the primary amine group in this compound is a common initial step in its utilization as a synthetic intermediate. Standard procedures for N-acylation and N-alkylation are generally applicable.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily affords the corresponding amides. These reactions typically proceed with high efficiency under standard conditions, often in the presence of a base to neutralize the acid byproduct. The lone pair of electrons on the amide nitrogen becomes delocalized through resonance with the carbonyl group, rendering the amide less nucleophilic than the starting amine and thus preventing over-acylation. libretexts.org

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be more complex. The initial alkylation leads to a secondary amine, which is often more nucleophilic than the primary amine starting material. This can result in a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium salt through exhaustive alkylation. libretexts.orgmasterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is often the preferred method.

While the tetrahydrofuran (B95107) ring is generally stable, its ring-opening can be induced under specific conditions, particularly after derivatization of the amino group. For instance, the formation of an N-acyl derivative can influence the stability of the adjacent C-O bond in the THF ring. Theoretical studies on the ring-opening of tetrahydrofuran itself have shown that the presence of Lewis acids can significantly lower the activation energy for this process. nih.gov In the context of N-acylated derivatives of this compound, the amide carbonyl could potentially act as an intramolecular coordinating group for a Lewis acid, thereby facilitating a ring-opening event. However, specific experimental data on such reactions for this particular compound are not extensively documented in the literature.

Research on related 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles has demonstrated that the tetrahydrofuran ring can undergo opening upon reaction with various nucleophiles, including amines and C-nucleophiles. researchgate.net These reactions often proceed via a Michael addition followed by ring transformation, suggesting that activation of the position adjacent to the oxygen atom can render the ring susceptible to cleavage.

| Reaction Type | Reagents and Conditions | Product Type | Key Observations |

| N-Acylation | Acid chloride or anhydride, base (e.g., pyridine, triethylamine) | N-Acyl-(1R)-1-(oxolan-2-yl)ethan-1-amine | High yields, prevents over-acylation. libretexts.org |

| N-Alkylation | Alkyl halide | Mixture of secondary, tertiary amines, and quaternary ammonium salt | Product mixture due to increasing nucleophilicity of alkylated products. libretexts.orgmasterorganicchemistry.com |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl-(1R)-1-(oxolan-2-yl)ethan-1-amine | More controlled method for mono-alkylation. |

| Ring-Opening | Lewis acids (theoretical), strong nucleophiles (in related systems) | Dihydroxyalkyl amine derivatives | Generally requires activation of the THF ring. nih.govresearchgate.net |

Functionalization of the Tetrahydrofuran Moiety

Direct functionalization of the tetrahydrofuran ring in this compound, without cleavage of the ring, presents a synthetic challenge due to the relative inertness of the C-H bonds. However, modern synthetic methods offer potential pathways for such transformations.

One approach involves the activation of α-C–H bonds adjacent to the ether oxygen. Recent developments in photocatalysis have enabled the site-selective functionalization of tetrahydrofuran itself. For example, the use of a photocatalyst in combination with a bromine radical precursor has been shown to selectively activate the α-C–H bond of THF for subsequent C–S and C–C cross-coupling reactions. rsc.org This strategy could potentially be applied to N-protected derivatives of this compound, allowing for the introduction of various substituents at the C5 position of the THF ring.

Another strategy involves the synthesis of functionalized tetrahydrofuran derivatives through cascade reactions starting from different precursors. For instance, a three-step sequence involving the ring-opening of 2,5-dimethylfuran, aldol (B89426) condensation, and subsequent hydrogenation–cyclization has been used to generate alkylated tetrahydrofurans. cardiff.ac.uk While not a direct functionalization of the pre-existing THF ring in the target molecule, such methods highlight pathways to access a variety of substituted tetrahydrofuran structures that could be analogous to derivatives of this compound.

| Functionalization Strategy | Methodology | Potential Outcome for this compound Derivatives |

| α-C–H Functionalization | Photocatalytic generation of bromine radicals | Introduction of aryl, alkyl, or thioether groups at the C5 position. rsc.org |

| Cascade Reactions | Ring-opening, condensation, and cyclization from other furan (B31954) precursors | Access to a library of tetrahydrofurans with diverse substitution patterns. cardiff.ac.uk |

Academic and Industrial Applications of 1r 1 Oxolan 2 Yl Ethan 1 Amine in Advanced Chemical Disciplines

Fundamental Role as a Chiral Building Block in Asymmetric Synthesis

There is no specific information available in the scientific literature detailing the use of (1R)-1-(oxolan-2-yl)ethan-1-amine as a chiral building block in asymmetric synthesis.

Preparation of Enantiomerically Pure Bioactive Compounds

No published studies were found that utilize this compound for the preparation of enantiomerically pure bioactive compounds.

Asymmetric Induction in Complex Organic Transformations

The role of this compound in asymmetric induction in complex organic transformations is not documented in the available scientific literature.

Contribution to Medicinal Chemistry Research and Drug Discovery Endeavors

There is no specific information available in the scientific literature regarding the contribution of this compound to medicinal chemistry research and drug discovery.

Design and Synthesis of Novel Chemical Entities

No specific examples of novel chemical entities designed or synthesized using this compound as a key starting material or intermediate were found in the reviewed literature.

Development of Lead Compounds and Analogues for Research Studies

The development of lead compounds or their analogues for research studies based on the this compound scaffold is not reported in the available scientific and patent literature.

Application in Catalysis and Chiral Ligand Development

No specific applications of this compound in the field of catalysis or as a precursor for the development of chiral ligands are described in the scientific literature.

As Chiral Ligands for Transition Metal Catalysis

There is no available scientific literature detailing the use of this compound as a chiral ligand for transition metal-catalyzed reactions. While the broader class of chiral amines is extensively used to create catalysts for a variety of transformations, including hydrogenations, cross-coupling reactions, and aminations, the specific application of this compound has not been reported.

Organocatalytic Applications in Asymmetric Reactions

Similarly, a search of scholarly articles and chemical databases yielded no instances of this compound being employed as an organocatalyst in asymmetric reactions. Organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations, frequently employs chiral amines to facilitate reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions with high enantioselectivity. However, the catalytic activity of this compound in such reactions has not been a subject of published research.

Potential in Advanced Materials Science Research

The potential application of this compound in advanced materials science is also an area lacking documentation. Chiral molecules are of interest in materials science for the development of materials with unique optical, electronic, or recognition properties. This can include the formation of chiral polymers, liquid crystals, or functionalized surfaces. Nevertheless, no studies have been found that explore the incorporation or use of this compound in the design or synthesis of advanced materials.

Analytical Characterization Techniques for 1r 1 Oxolan 2 Yl Ethan 1 Amine and Its Derivatives

Determination of Enantiomeric Excess and Chiral Purity

The enantiomeric excess (e.e.) and chiral purity of (1R)-1-(oxolan-2-yl)ethan-1-amine are critical quality attributes, directly impacting its efficacy and safety in potential applications. Chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for these determinations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, allowing for the accurate determination of enantiomeric excess. researchgate.netdujps.com The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating chiral amines. mdpi.com For the analysis of primary amines like this compound, crown ether-based CSPs have also demonstrated utility, although they often require acidic aqueous mobile phases. chromatographyonline.com

The selection of the mobile phase is also critical and is typically optimized on a case-by-case basis. A common approach involves using a mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) (IPA) or ethanol. researchgate.netrsc.org The addition of small amounts of acidic or basic additives can significantly improve peak shape and resolution. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits sufficient absorbance. pensoft.net

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

This table provides a representative example of HPLC conditions and does not reflect actual experimental data for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers an alternative method for determining the enantiomeric purity of volatile amines. nih.gov Often, derivatization of the amine with a suitable reagent, such as trifluoroacetic anhydride, is necessary to improve its volatility and chromatographic behavior. nih.govwiley.com

The separation is achieved using a chiral capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin (B1172386) derivatives are frequently employed as CSPs in GC for the enantioseparation of various chiral compounds, including amines. wiley.com The choice of the specific cyclodextrin derivative and the temperature program are crucial for obtaining optimal separation. wiley.com

Table 2: Representative Chiral GC Conditions for Amine Analysis

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient |

| Detector | Flame Ionization Detector (FID) |

This table provides a general example of GC conditions and does not represent specific experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), can be used to determine the enantiomeric excess of chiral compounds. libretexts.org Chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of a chiral analyte. libretexts.org This interaction leads to differential chemical shift changes (Δδ) in the NMR spectra of the two enantiomers, allowing for their distinct signals to be resolved and integrated. libretexts.org The relative integration of these signals provides a quantitative measure of the enantiomeric ratio.

Advanced Spectroscopic Methods for Structural Elucidation

The unambiguous structural elucidation of this compound and its derivatives is accomplished through the application of advanced spectroscopic techniques, including two-dimensional NMR (2D-NMR) and high-resolution mass spectrometry (HRMS).

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity and stereochemistry of the molecule. mdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon correlations within the molecule, enabling a complete assignment of all proton and carbon signals. mdpi.comresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximities between protons, which can help to confirm the relative stereochemistry. nih.gov

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of the compound. researchgate.netrsc.org This technique provides a highly precise mass measurement, which can be used to confirm the molecular formula and identify the presence of any impurities. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous proof of the absolute stereochemistry. researchgate.net For a derivative of this compound, a study has established the absolute configuration of six stereocenters through X-ray crystallography. researchgate.net

Spectropolarimetric Analysis for Optical Activity

Spectropolarimetry is used to measure the optical activity of a chiral compound, which is its ability to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. For a derivative of this compound, a specific rotation of [α] = +26.27 (c 1.0, CDCl₃) has been reported. researchgate.net This positive value indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right.

Computational and Theoretical Investigations of 1r 1 Oxolan 2 Yl Ethan 1 Amine

Molecular Dynamics and Conformational Analysis of the Oxolane Ring and Ethan-1-amine Side Chain

The conformational flexibility of (1R)-1-(oxolan-2-yl)ethan-1-amine is primarily dictated by the puckering of the oxolane (tetrahydrofuran) ring and the rotation around the single bonds of the ethan-1-amine side chain. The tetrahydrofuran (B95107) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly envelope (E) and twist (T) forms. The position of the substituent at the C2 position significantly influences the preferred conformation.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the energetic barriers between them. For 2-substituted tetrahydrofurans, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more stable for steric reasons.

| Substituent | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| -CH3 | Pseudo-equatorial | 0.0 | 175 |

| -CH3 | Pseudo-axial | 1.2 | 70 |

| -CH2NH2 | Pseudo-equatorial (anti) | 0.0 | 180 |

| -CH2NH2 | Pseudo-equatorial (gauche) | 0.8 | 65 |

This table presents illustrative data for 2-substituted tetrahydrofurans to demonstrate the typical energy differences between conformations. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations of Stereoisomeric Stability and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate means of determining the geometric, energetic, and electronic properties of molecules. For this compound, these methods can be used to compare the relative stabilities of its different stereoisomers. The (1R) configuration is one of four possible stereoisomers, the others being (1S)-1-(oxolan-2-yl)ethan-1-amine and the two enantiomers of the 2-(1-aminoethyl)oxolane where the stereocenter is on the ring.

Calculations of the ground-state energies of these stereoisomers can predict which is the most thermodynamically stable. This information is crucial for understanding the outcome of synthetic routes and for designing enantioselective syntheses. Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential are also readily calculated. These properties are fundamental to the molecule's reactivity, governing its behavior as a nucleophile (through the lone pair on the nitrogen atom) and its ability to form hydrogen bonds.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | 1.2 |

| Dipole Moment (Debye) | 2.1 |

| Mulliken Charge on Nitrogen | -0.85 |

This table provides illustrative electronic property data for a model chiral amine. The specific values for this compound would need to be determined through dedicated quantum chemical calculations.

Elucidation of Reaction Mechanisms in Enantioselective Transformations

This compound and its derivatives are often employed as chiral catalysts or auxiliaries in enantioselective reactions. alfachemic.com Computational chemistry is an invaluable tool for elucidating the mechanisms of these transformations at the atomic level. By modeling the reaction pathway, including the structures of reactants, transition states, and products, researchers can understand the origin of enantioselectivity.

Transition state theory posits that the rate of a reaction is determined by the energy of the transition state. In an enantioselective reaction catalyzed by a chiral molecule, the two enantiomers of the product are formed via two diastereomeric transition states. The difference in the free energy of these two transition states (ΔΔG‡) determines the enantiomeric excess (ee) of the reaction.

Quantum chemical calculations can be used to locate and characterize these transition states, providing detailed information about their geometry and energy. acs.org This allows for a rationalization of the observed stereochemical outcome and can guide the modification of the catalyst structure to improve selectivity. For example, by identifying key steric or electronic interactions in the transition state that favor the formation of one enantiomer over the other, new catalysts can be designed with enhanced performance. alfachemic.com

Molecular Modeling in Ligand-Target Interactions for Research Purposes

In the context of medicinal chemistry and drug discovery, understanding how a molecule like this compound interacts with a biological target, such as a protein or enzyme, is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

For this compound, molecular docking studies can be used to predict its binding mode within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds between the amine group and amino acid residues, or hydrophobic interactions involving the oxolane ring. This information can be used to rationalize the biological activity of the compound and to guide the design of new, more potent analogs. nih.gov

Pharmacophore modeling is another valuable tool. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key pharmacophoric features of this compound (e.g., hydrogen bond donor, hydrogen bond acceptor, hydrophobic center), computational models can be built to screen large databases of virtual compounds for molecules with similar features, potentially identifying new lead compounds for drug development. nih.gov

In Silico Design of Novel Chiral Catalysts and Auxiliaries

The insights gained from the computational studies described above can be leveraged for the in silico design of novel chiral catalysts and auxiliaries based on the this compound scaffold. By understanding the structure-activity and structure-selectivity relationships, chemists can rationally modify the molecule to enhance its performance.

For example, if computational studies reveal that a particular steric interaction in the transition state is detrimental to enantioselectivity, the catalyst can be redesigned to minimize this interaction. This could involve introducing or removing substituents on the oxolane ring or the ethan-1-amine side chain. Computational screening of a virtual library of candidate catalysts can then be performed to identify the most promising candidates for synthesis and experimental testing. numberanalytics.com

Future Directions and Emerging Research Frontiers for 1r 1 Oxolan 2 Yl Ethan 1 Amine

Innovations in Asymmetric Synthetic Methodologies for Enhanced Efficiency

The demand for enantiomerically pure amines like (1R)-1-(oxolan-2-yl)ethan-1-amine has spurred the development of highly efficient asymmetric synthetic methods. Traditional approaches are being refined and novel strategies are emerging to improve yield, selectivity, and sustainability.

One of the most promising areas is biocatalysis, particularly the use of amine transaminases (ATAs). bohrium.comrsc.org These enzymes can catalyze the transamination of a corresponding ketone precursor to produce the desired chiral amine with excellent enantioselectivity under mild reaction conditions. rsc.org Protein engineering and directed evolution are being employed to create novel transaminases with improved stability and substrate scope, tailored for specific targets like this compound. nih.gov

Catalytic asymmetric synthesis offers another powerful route. This includes the use of chiral catalysts, such as those based on iridium complexes, for the asymmetric hydrogenation of imines. rsc.org Additionally, catalytic enantioselective methods for the formation of the tetrahydrofuran (B95107) ring itself, followed by transformation to the amine, are being explored. chemistryviews.orgnih.gov These methods often provide access to highly substituted tetrahydrofuran derivatives with excellent control over stereochemistry. chemistryviews.org

Chiral auxiliaries remain a robust and reliable strategy. wikipedia.orgsigmaaldrich.com In this approach, a chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgblogspot.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically pure product. blogspot.com While effective, research is focused on developing new auxiliaries that are more easily attached, removed, and recycled.

Table 1: Comparison of Asymmetric Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. bohrium.comrsc.org | Limited enzyme stability and substrate scope, thermodynamic limitations. bohrium.comrsc.org | Protein engineering for enhanced stability and broader substrate acceptance. nih.gov |

| Catalytic Asymmetric Synthesis | High efficiency, broad applicability, potential for high turnover numbers. rsc.org | Catalyst cost and sensitivity, may require optimization for each substrate. | Development of novel, robust, and highly selective catalysts. chemistryviews.orgnih.gov |

| Chiral Auxiliaries | High diastereoselectivity, reliable and well-established methods. wikipedia.orgresearchgate.net | Requires additional synthetic steps for attachment and removal of the auxiliary. blogspot.com | Design of new auxiliaries with improved efficiency and recyclability. |

Exploration of Unconventional Reactivity and Novel Derivatization Pathways

Beyond its synthesis, there is growing interest in exploring the novel reactivity of this compound to create a diverse range of derivatives. The presence of both a primary amine and a tetrahydrofuran ring offers multiple sites for chemical modification.

Unconventional reactivity could involve the selective ring-opening of the tetrahydrofuran moiety. While cyclic ethers are generally stable, under specific catalytic conditions, they can undergo reactions with nucleophiles, including amines. researchgate.netrsc.org This could lead to the formation of linear amino alcohol derivatives with unique structural features. Research into palladium-catalyzed reactions has shown the potential for converting tetrahydrofuran into N-phenylpyrrolidine under mild conditions, suggesting pathways for novel heterocyclic transformations. researchgate.net

Derivatization of the primary amine is a more conventional yet fruitful area of exploration. Standard reactions such as acylation, alkylation, and sulfonylation can be used to introduce a wide array of functional groups, leading to libraries of new compounds for biological screening. These substituted tetrahydrofurfurylamines have shown potential as antidepressants and as precursors for muscarine (B1676868) analogs. The development of novel reagents and catalysts can enable more complex and previously inaccessible derivatizations.

Table 2: Potential Derivatization Pathways for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| N-Acylation | Acid chlorides, anhydrides, in the presence of a base. | Amides with diverse functionalities. |

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones. | Secondary and tertiary amines. |

| N-Arylation | Buchwald-Hartwig or Ullmann coupling with aryl halides. | N-Aryl derivatives. |

| Ring-Opening | Lewis or Brønsted acids, transition metal catalysts. researchgate.net | Functionalized amino alcohols. |

| Sulfonylation | Sulfonyl chlorides in the presence of a base. | Sulfonamides. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is undergoing a paradigm shift, moving from traditional batch processes to continuous flow and automated platforms. bohrium.com The integration of the synthesis of this compound into these modern manufacturing technologies is a key area of future research.

Continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for higher yields and purity. bohrium.comacs.org For the synthesis of chiral amines, flow systems can incorporate immobilized enzymes or catalysts, allowing for their easy separation and reuse. bohrium.comacs.orgnih.gov This is particularly beneficial for biocatalytic processes using transaminases, where enzyme stability and recovery are critical. bohrium.comrsc.org Flow systems have been successfully used for the asymmetric amination of ketones, achieving high conversions and excellent enantioselectivity with reduced reaction times. acs.org

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of synthetic routes. nih.govresearchgate.net These systems can perform multiple reactions in parallel, screen various catalysts and reaction conditions, and use real-time analytics for process optimization. nih.govresearchgate.net The "Chemputer," an automated robotic system, exemplifies the potential for synthesizing small molecules with minimal human intervention. nih.gov Applying such automated systems to the synthesis of this compound and its derivatives could significantly shorten development timelines for new pharmaceuticals. innovationnewsnetwork.comdntb.gov.ua

Table 3: Advantages of Continuous Flow and Automated Synthesis

| Feature | Benefit | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Smaller reaction volumes, better temperature control. bohrium.com | Safe handling of potentially energetic or hazardous reagents and intermediates. |

| Improved Efficiency | Higher throughput, reduced reaction times, easier scale-up. bohrium.comacs.org | Faster and more cost-effective production. |

| Catalyst Recycling | Use of packed-bed reactors with immobilized catalysts. acs.orgnih.gov | Sustainable and economical use of expensive chiral catalysts or enzymes. |

| Process Optimization | Rapid screening of reaction parameters. nih.govresearchgate.net | Quick identification of optimal conditions for yield and enantioselectivity. |

| Reproducibility | Precise control over reaction variables. bohrium.com | Consistent product quality, crucial for pharmaceutical applications. |

Expanding Applications in Complex Natural Product and Pharmaceutical Intermediate Synthesis

The tetrahydrofuran motif is a common feature in a wide range of biologically active natural products and pharmaceuticals. chemistryviews.orgbeilstein-journals.org The chiral nature of this compound makes it a highly valuable building block for the stereoselective synthesis of such complex molecules.

In natural product synthesis, this chiral amine can serve as a key intermediate to introduce the tetrahydrofuran ring with the correct stereochemistry. Many natural products, including some lignans (B1203133) and polyether antibiotics, contain substituted tetrahydrofuran rings. nih.govnih.gov The synthesis of these molecules often requires intricate strategies to control multiple stereocenters, and starting with a pre-formed, enantiopure building block like this compound can significantly simplify the synthetic route. The oxa-Michael reaction is a key strategy for constructing oxygen-containing heterocycles found in many natural products. researchgate.net

In medicinal chemistry, tetrahydrofurfurylamine (B43090) and its derivatives are recognized as important intermediates. chemimpex.com They are used in the synthesis of a variety of drug candidates. chemimpex.com The saturated tetrahydrofuran ring can improve the physicochemical properties of a drug molecule, such as solubility and metabolic stability. The ability to generate a library of derivatives from this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Table 4: Examples of Scaffolds where this compound could be a Precursor

| Compound Class | Significance | Potential Role of the Chiral Amine |

|---|---|---|

| Lignans (e.g., Virgatusin) | Exhibit a range of biological activities, including anticancer and antiviral properties. nih.gov | Introduction of the substituted tetrahydrofuran core with defined stereochemistry. |

| Polyether Ionophores | Used as antibiotics and coccidiostats. | A starting point for the iterative synthesis of polycyclic ether systems. |

| Muscarine Analogs | Important tools for studying the cholinergic nervous system. | A direct precursor for the synthesis of novel muscarinic receptor ligands. |

| Antidepressants | Substituted tetrahydrofurfurylamines have shown potential in mood regulation. | A scaffold for developing new generations of antidepressant drugs. |

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including yield and stereoselectivity. beilstein-journals.orgarxiv.orgpnas.org This can significantly reduce the number of experiments needed to develop and optimize a synthetic route. For asymmetric catalysis, ML models can help in selecting the best catalyst-substrate combination to achieve high enantiomeric excess. pnas.orgchemrxiv.org Bayesian optimization and other active learning techniques can intelligently guide experimentation to rapidly find the optimal reaction conditions with minimal trials. saiwa.ainih.govacs.org

Table 5: Applications of AI and Machine Learning in the Context of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | AI tools can propose synthetic routes to a target molecule based on known chemical reactions. acs.orgbeilstein-journals.org | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models predict reaction outcomes (e.g., yield, selectivity) to guide the optimization of reaction conditions. saiwa.airesearchgate.net | Reduced experimental effort and faster development of robust synthetic protocols. |

| Predictive Modeling | Models can predict the stereoselectivity of asymmetric reactions, guiding the choice of catalyst and conditions. arxiv.orgacs.orgrsc.org | More efficient development of enantioselective syntheses. |

| De Novo Design | Generative models can design novel molecules with desired properties based on a given scaffold. acs.org | Accelerated discovery of new drug candidates and functional materials. |

| Property Prediction | Prediction of physicochemical and biological properties of new derivatives. | Prioritization of synthetic targets with the highest potential for success. |

Q & A

What are the common synthetic routes for (1R)-1-(oxolan-2-yl)ethan-1-amine, and how can reaction conditions be optimized to enhance enantiomeric purity?

The primary synthesis involves reducing the corresponding ketone, (1R)-1-(oxolan-2-yl)ethan-1-one, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Enantiomeric purity is highly sensitive to reaction conditions:

- Temperature control : Lower temperatures (0–5°C) minimize racemization .

- Solvent selection : Polar aprotic solvents (e.g., THF) stabilize intermediates and improve stereochemical outcomes .

- Catalytic additives : Chiral catalysts like (R)-BINOL can enhance enantioselectivity during reduction .

Validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm purity .

Which analytical techniques are most reliable for characterizing this compound, particularly in resolving stereochemical ambiguities?

- NMR Spectroscopy : ¹H and ¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers by splitting signals .

- X-ray Crystallography : Using programs like SHELXL, crystal structures resolve absolute configuration and hydrogen-bonding networks .

- Polarimetry : Specific optical rotation measurements ([α]D) correlate with enantiomeric excess (ee) .

Cross-validation with computational models (DFT) ensures consistency between experimental and theoretical data .

How can enantiomeric separation of this compound be achieved, and what challenges arise in scaling these methods?

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% ee .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer .

Challenges : Scalability is limited by high CSP costs and low throughput. Microfluidic systems or simulated moving bed (SMB) chromatography improve efficiency but require specialized equipment .

What computational strategies are effective in predicting the reactivity and stereochemical outcomes of this compound in asymmetric synthesis?

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity during ketone reduction .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection .

- Docking Studies : Predicts interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity .

Software like Gaussian or Schrödinger Suite is recommended, with validation via experimental kinetic data .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from:

- Enantiomeric impurities : Even minor racemization (<5%) alters receptor binding. Verify ee before assays .

- Assay conditions : pH and ionic strength affect protonation states, modifying interactions with targets .

- Metabolic instability : Use stable isotope labeling (e.g., ¹³C) to track degradation products in vivo .

Standardized protocols (e.g., NIH Assay Guidance Manual) mitigate variability .

What experimental designs are optimal for studying the compound’s role as a chiral auxiliary in asymmetric catalysis?

- Substrate Scope : Test diverse carbonyl compounds (e.g., aldehydes, ketones) to evaluate auxiliary versatility .

- Kinetic Profiling : Monitor reaction rates under varying temperatures and catalysts to identify rate-limiting steps .

- Mechanistic Probes : Isotopic labeling (²H/¹³C) traces bond formation/cleavage pathways .

Compare results with analogous auxiliaries (e.g., Evans oxazolidinones) to benchmark performance .

How does the stereochemistry of this compound influence its pharmacological activity compared to analogs?

- Receptor Binding : The (R)-configuration enhances fit into chiral pockets of GABA receptors, unlike the (S)-enantiomer .

- Metabolic Stability : Steric shielding from the oxolane ring reduces cytochrome P450 oxidation, prolonging half-life vs. linear analogs .

- Toxicity : Enantiopure forms show lower off-target effects in neurotoxicity assays compared to racemic mixtures .

What strategies are recommended for comparative analysis of this compound with structurally similar compounds in structure-activity relationship (SAR) studies?

- Pharmacophore Mapping : Overlay 3D structures (e.g., using PyMOL) to identify conserved functional groups .

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences for substituent modifications (e.g., oxolane vs. tetrahydrofuran rings) .

- In Silico Libraries : Screen virtual analogs (e.g., halogenated derivatives) to prioritize synthesis targets .

Validate predictions with in vitro assays (e.g., radioligand displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.